molecular formula C9H12N2O B12601189 3,4-Dihydro-1H-2-benzopyran-5,8-diamine CAS No. 917805-12-0

3,4-Dihydro-1H-2-benzopyran-5,8-diamine

Cat. No.: B12601189
CAS No.: 917805-12-0
M. Wt: 164.20 g/mol
InChI Key: JKHSDRHPTPDGDN-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzopyran-5,8-diamine is an organic compound belonging to the class of 2-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with the oxygen atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine typically involves the hydrogenation of benzopyran derivatives. One common method is the reduction of 3,4-dihydro-1H-2-benzopyran-1-one using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the reaction of benzopyran with hydrazine derivatives to introduce the diamine functionality .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale hydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient hydrogenation and high yield. The use of robust catalysts and optimized reaction conditions is crucial for the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzopyran-5,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-2-benzopyran-5,8-diamine is unique due to the presence of diamine groups at the 5 and 8 positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

917805-12-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3,4-dihydro-1H-isochromene-5,8-diamine

InChI

InChI=1S/C9H12N2O/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2H,3-5,10-11H2

InChI Key

JKHSDRHPTPDGDN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=CC(=C21)N)N

Origin of Product

United States

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